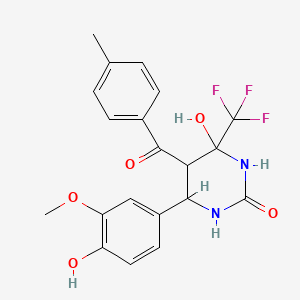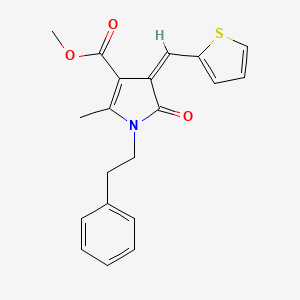![molecular formula C29H23N3O8S B11639274 4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, thiazolidine, and morpholine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Synthesis of the thiazolidine ring via condensation reactions.
- Coupling of the morpholine-4-carboxylate group through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the thiazolidine ring or the imino group.
Substitution: Substitution reactions may occur at the phenyl or morpholine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Polymer Science: Incorporation into polymers to enhance properties such as flexibility or thermal stability.
Electronics: Potential use in organic electronics or as a component in sensors.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidine moieties could play key roles in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Thiazolidine derivatives: Compounds featuring the thiazolidine ring.
Morpholine derivatives: Compounds containing the morpholine group.
Uniqueness
The uniqueness of 4-{[(2Z,5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL MORPHOLINE-4-CARBOXYLATE lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C29H23N3O8S |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
[4-[(Z)-[3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C29H23N3O8S/c33-27-26(13-18-1-5-21(6-2-18)40-29(34)31-9-11-35-12-10-31)41-28(30-19-3-7-22-24(14-19)38-16-36-22)32(27)20-4-8-23-25(15-20)39-17-37-23/h1-8,13-15H,9-12,16-17H2/b26-13-,30-28? |
Clé InChI |
TYVDLZASVWGENX-HYKQXWDLSA-N |
SMILES isomérique |
C1COCCN1C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7 |
SMILES canonique |
C1COCCN1C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=NC4=CC5=C(C=C4)OCO5)S3)C6=CC7=C(C=C6)OCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)


![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
